molecular formula C26H24N2O3S B2673265 N-(4-Butylphenyl)-2-((4-(1,3-dioxoisoindolin-2-yl)phenyl)thio)acetamide CAS No. 763138-79-0

N-(4-Butylphenyl)-2-((4-(1,3-dioxoisoindolin-2-yl)phenyl)thio)acetamide

Cat. No.: B2673265
CAS No.: 763138-79-0
M. Wt: 444.55
InChI Key: ZKHBOHXCLJSYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-2-((4-(1,3-dioxoisoindolin-2-yl)phenyl)thio)acetamide is an acetamide derivative featuring a 4-butylphenyl group attached to the nitrogen atom and a thioether linkage connecting the acetamide backbone to a phenyl ring substituted with a 1,3-dioxoisoindolin moiety. The 1,3-dioxoisoindolin group is structurally related to phthalimides, which are known for their role in polymer synthesis and biological activity .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-2-3-6-18-9-11-19(12-10-18)27-24(29)17-32-21-15-13-20(14-16-21)28-25(30)22-7-4-5-8-23(22)26(28)31/h4-5,7-16H,2-3,6,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHBOHXCLJSYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763138-79-0
Record name N-(4-BU-PH)-2-((4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PH)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(4-Butylphenyl)-2-((4-(1,3-dioxoisoindolin-2-yl)phenyl)thio)acetamide, a compound with the molecular formula C26H24N2O3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of thioamide linkages and the introduction of the butylphenyl group. Detailed procedures can be found in supporting literature, which outlines methodologies for achieving high yields and purity .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic activity against various cancer cell lines. For instance, compounds containing similar structural motifs have shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The cytotoxicity is often quantified using the MTT assay, where lower IC50 values indicate higher potency.

CompoundCell LineIC50 (μM)
This compoundHeLa29
Similar derivativesMCF-725

The presence of the dioxoisoindolin moiety appears to enhance lipophilicity and facilitate interaction with cellular targets, contributing to increased cytotoxicity .

The anticancer effects are believed to be mediated through multiple mechanisms:

  • Inhibition of Growth Factors : The compound may interfere with signaling pathways that promote cell growth.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

Research has documented various case studies focusing on the biological activity of related compounds. For example:

  • Study A : Investigated a series of phthalimide-thiadiazole hybrids that demonstrated enhanced cytotoxicity compared to their parent compounds.
  • Study B : Evaluated the effects of similar dioxoisoindolin derivatives on tumor cell motility and migration, revealing potential applications in metastasis prevention.

Comparison with Similar Compounds

Molecular Weight and Lipophilicity

  • The butylphenyl group (C₄H₉) in the target compound increases molecular weight (~423.5 g/mol estimated) compared to analogs like N-(4-Bromophenyl)-2-(2-thienyl)acetamide (MW: 325.2 g/mol) . This substitution likely enhances lipophilicity (logP > 3), favoring passive diffusion across biological membranes.
  • In contrast, polar groups like cyanomethyl (Compound 23, MW: 407.5 g/mol) or sulfamoyl (, MW: 493.53 g/mol) reduce lipophilicity, impacting solubility and bioavailability .

Yield and Purity Trends

Compound Type Average Yield (%) Purity (%) Notes
Triazinoindol-thioacetamides () 76–83 95 Bromo substituents slightly reduce yield
Thiazol-dioxoisoindolin derivatives () 58–76 Recrystallization improves purity
Sulfamoyl-pentanamides () 76 High molecular weight impacts solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.